Millettone
CAS No.: 50376-38-0
Cat. No.: VC21346389
Molecular Formula: C22H18O6
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50376-38-0 |
---|---|
Molecular Formula | C22H18O6 |
Molecular Weight | 378.4 g/mol |
IUPAC Name | (1S,14S)-7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-3(12),4(9),5,10,15,17(21),22-heptaen-13-one |
Standard InChI | InChI=1S/C22H18O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8,18-19H,9-10H2,1-2H3/t18-,19+/m1/s1 |
Standard InChI Key | TXNSUHKZCOMFPN-MOPGFXCFSA-N |
Isomeric SMILES | CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C |
SMILES | CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C |
Chemical Structure and Properties
Millettone is classified as a member of the isoflavanone family with the molecular formula C22H18O6 . Its structure is characterized by multiple oxygen-containing rings that contribute to its biological activity. The compound has a molecular weight of 378.4 g/mol and is identified by the PubChem CID 442810 .
The detailed chemoinformatic analysis of millettone reveals important physicochemical properties that influence its potential as a bioactive compound:
Parameter | Value | Parameter | Value |
---|---|---|---|
Molecular Weight | 378.38 | Number of Rotatable Bonds | 0 |
Heavy Atom Molecular Weight | 360.236 | Number of Rigid Bonds | 31 |
Exact Molecular Weight | 378.11 | Number of Rings | 6 |
Solubility: LogS | -4.939 | Number of Aromatic Rings | 2 |
Solubility: LogP | 4.881 | Number of Aliphatic Rings | 4 |
Number of Hydrogen Atoms | 18 | Number of Oxygen Atoms | 6 |
Number of Carbon Atoms | 22 | Hydrogen Bond Acceptors | 6 |
The compound's relatively high LogP value of 4.881 indicates it is predominantly lipophilic, which affects its membrane permeability and distribution in biological systems . The absence of rotatable bonds (nRot = 0) suggests a rigid structure, which may contribute to its specific binding capabilities with target proteins .
Natural Sources and Occurrence
Millettone is primarily derived from various species of the Millettia genus, particularly from Millettia dura . Additionally, it has been reported in Piscidia piscipula . These plants, belonging to the Leguminosae (Fabaceae) family, are known to be rich sources of isoflavonoids that often possess significant biological activities .
The Millettia genus has been widely used in traditional medicine across different parts of the world, with various species employed to treat human and animal ailments . The presence of millettone in these plants contributes to their medicinal properties, particularly their anti-inflammatory and antioxidant effects.
Biological Activity | Prediction Score | Biological Activity | Prediction Score |
---|---|---|---|
Antiviral Activity | Yes (0.71) | NR-PPAR-gamma | 0.433 |
Carcinogenicity | 0.926 | NR-Aromatase | 0.75 |
Blood-Brain Barrier Penetration | 0.055 | Plasma Protein Binding | 1.00409 |
These predictive values suggest millettone may have multiple pharmacological applications beyond cancer therapy . The compound's predicted antiviral activity is particularly noteworthy and may warrant further investigation, especially in the context of developing new antiviral agents.
Pharmacokinetic Properties and Drug-Likeness
Understanding the pharmacokinetic profile of millettone is essential for evaluating its potential as a drug candidate. Computational predictions provide insights into its behavior in biological systems:
Parameter | Value | Parameter | Value |
---|---|---|---|
Human Intestinal Absorption | 0.003 | Plasma Protein Binding | 1.00409 |
Blood-Brain Barrier Penetration | 0.055 | Volume of Distribution | 0.672 |
Fraction Unbound | 0.0139366 | Clearance | 12.224 |
Half-life | 0.063 | hERG Inhibition | 0.123 |
The compound's drug-likeness was assessed using multiple frameworks:
Framework | Assessment | Framework | Assessment |
---|---|---|---|
Lipinski's Rule | Accepted | Pfizer Rules | Rejected |
GSK Rules | Rejected | Golden Triangle | Accepted |
QED (Quantitative Estimate of Drug-likeness) | 0.696 | Natural Product Likeliness | 2.392 |
Millettone passes Lipinski's Rule of Five and the Golden Triangle criteria, suggesting favorable drug-like properties, though it fails some other pharmaceutical company-specific criteria . The high natural product likeliness score aligns with its origin as a plant-derived compound.
Metabolic Interactions
Predictions regarding millettone's interactions with drug-metabolizing enzymes provide important information for understanding potential drug interactions:
Enzyme | Inhibition Probability | Substrate Probability |
---|---|---|
CYP1A2 | 0.756 | 0.509 |
CYP2C19 | 0.971 | 0.501 |
CYP2C9 | 0.909 | 0.89 |
CYP2D6 | 0.98 | 0.515 |
CYP3A4 | 0.972 | 0.255 |
These high inhibition probabilities across multiple CYP enzymes suggest that millettone may potentially interact with other drugs metabolized by these enzymes . This characteristic should be carefully considered in any therapeutic development involving millettone.
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